1,3-BIS(2-PIPERIDYL)PROPANE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

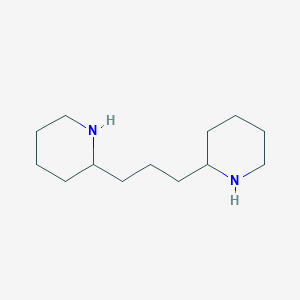

1,3-BIS(2-PIPERIDYL)PROPANE is a compound that features two piperidine rings attached to a propane backbone. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a significant structural motif in many pharmaceuticals and natural products . The presence of two piperidine rings in this compound makes it an interesting compound for various chemical and biological applications.

Métodos De Preparación

The synthesis of 1,3-BIS(2-PIPERIDYL)PROPANE typically involves the reaction of piperidine with a suitable propane derivative. One common method is the reductive amination of 1,3-dibromopropane with piperidine in the presence of a reducing agent such as sodium borohydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1,3-BIS(2-PIPERIDYL)PROPANE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of any unsaturated bonds present.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to fully saturated derivatives.

Aplicaciones Científicas De Investigación

1,3-BIS(2-PIPERIDYL)PROPANE has several scientific research applications:

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Mecanismo De Acción

The mechanism of action of 1,3-BIS(2-PIPERIDYL)PROPANE depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The piperidine rings can enhance binding affinity and selectivity for specific biological targets.

Comparación Con Compuestos Similares

1,3-BIS(2-PIPERIDYL)PROPANE can be compared to other piperidine-containing compounds such as:

1,3-Di(piperidin-4-yl)propane: Similar in structure but with piperidine rings attached at different positions, leading to different chemical and biological properties.

1,3-Di(piperidin-1-yl)propane: Another structural isomer with distinct reactivity and applications.

The uniqueness of this compound lies in its specific structural arrangement, which can confer unique chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

1,3-Bis(2-piperidyl)propane (also known as 1,3-bis(4-piperidyl)propane or 4,4'-trimethylenedipiperidine) is an organic compound with the molecular formula C₁₃H₂₆N₂. It features a central propane chain with two piperidine rings attached at the first and third positions. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry, material science, and coordination chemistry.

This compound is characterized by its ability to act as a chelating agent, forming stable complexes with various metal ions. This property is significant for its application in catalysis and material synthesis. The compound can also undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which further enhances its versatility in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Compounds with piperidine moieties often interact with neurotransmitter receptors and enzymes, influencing various physiological processes.

- Cytotoxicity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that certain analogs induce apoptosis in T-lymphocyte cell lines through caspase activation .

- Anticonvulsant Properties : The compound has been explored as a precursor in the synthesis of anticonvulsant agents, showcasing its potential in treating neurological disorders.

Cytotoxicity Assessment

A study evaluating the cytotoxic effects of this compound derivatives on human tumor cell lines revealed significant findings:

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 1a | Molt 4/C8 | 15 | Apoptosis |

| 1b | CEM | 20 | Apoptosis |

| 1c | L1210 | 25 | Necrosis |

These results indicate that derivatives like 1a and 1b are particularly effective against non-adherent cells compared to adherent cell lines .

Case Studies

- Study on Anticancer Activity : A series of compounds derived from this compound were tested against various cancer cell lines. The lead compound exhibited a selectivity index favoring non-adherent cells, suggesting a targeted approach in cancer therapy .

- Neuropharmacological Research : Another study focused on the anticonvulsant properties of piperidine derivatives derived from this compound. These derivatives showed promise in reducing seizure activity in animal models, indicating potential therapeutic applications in epilepsy treatment.

Applications in Material Science

Beyond its biological activities, this compound has been investigated for its applications in material science:

- Polymeric Micelles : It serves as a component in the development of polymeric micelles for drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.

- Coordination Chemistry : Its chelating properties make it valuable for synthesizing novel materials and catalysts in organic reactions.

Propiedades

IUPAC Name |

2-(3-piperidin-2-ylpropyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-3-10-14-12(6-1)8-5-9-13-7-2-4-11-15-13/h12-15H,1-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAFFSHKOMYWPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCC2CCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647572 |

Source

|

| Record name | 2,2'-(Propane-1,3-diyl)dipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16898-53-6 |

Source

|

| Record name | 2,2'-(Propane-1,3-diyl)dipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.